Plerixafor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oncology

Plerixafor is used in the field of oncology, particularly in the treatment of certain types of cancer .

Application: Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma (NHL) or multiple myeloma (MM) .

Method of Application: Plerixafor is administered subcutaneously at a recommended dose of 0.24 mg/kg . It is used in combination with G-CSF for stem cell mobilization .

Results or Outcomes: The use of Plerixafor has shown to enhance hematopoietic stem-cell mobilization and collection before autologous stem cell transplantation (ASCT) for patients .

Stem Cell Mobilization

Plerixafor plays a significant role in the field of stem cell research, particularly in stem cell mobilization .

Application: Plerixafor is used to mobilize, or move, stem cells from the bone marrow to the bloodstream in some patients with non-Hodgkin’s lymphoma or multiple myeloma .

Method of Application: Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .

Multiple Myeloma Treatment

Plerixafor is used in the treatment of multiple myeloma .

Application: Plerixafor is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .

Method of Application: Plerixafor is administered subcutaneously and is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .

Results or Outcomes: The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients with multiple myeloma .

Radiotherapy

Plerixafor is used in combination with radiotherapy for the treatment of certain types of cancer .

Application: Plerixafor is used in combination with radiotherapy for the treatment of patient-derived cervix cancer xenograft models .

Method of Application: Plerixafor is administered either concurrently with or subsequent to radiotherapy and chemotherapy .

Results or Outcomes: The use of Plerixafor has shown to inhibit myeloid cell recruitment and improve the radioresponse in patient-derived cervix cancer xenograft models .

Hematologic Malignancies

Plerixafor is used in the treatment of hematologic malignancies .

Application: Plerixafor is used in combination with total body irradiation-based myeloablative conditioning for allogeneic hematopoietic stem cell transplantation .

Method of Application: Plerixafor is given subcutaneously 8 hours before total body irradiation and chemotherapeutic agents .

Results or Outcomes: Plerixafor was successfully escalated to the maximum dose (0.72 mg/kg) without dose-limiting toxicities. All patients achieved neutrophil engraftment and 5 were alive in remission at a follow-up after 30–40 months .

Myeloid Cell Recruitment

Plerixafor is used in the inhibition of myeloid cell recruitment .

Application: Plerixafor inhibits the binding of stromal cell-derived factor 1 (SDF-1a / CXCL12) to its receptor on CD11b+ monocytes, inhibiting vasculogenesis and tumor recurrence in preclinical models .

Autologous Stem-Cell Transplantation

Plerixafor is used in the field of oncology, particularly in autologous stem-cell transplantation .

Application: Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with hematologic malignancies .

Mobilization of Myeloma Patients

Plerixafor is used in the mobilization of myeloma patients .

Application: Plerixafor is successfully integrated into both growth factor-only and cyclophosphamide and growth factor mobilization strategies with significantly reducing the mobilization failure rate in myeloma patients .

Method of Application: Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .

Results or Outcomes: Plerixafor has been shown to successfully mobilize the majority of patients who previously failed to mobilize with either growth factor alone or in combination with chemotherapy .

Peripheral Blood Stem Cell (PBSC) Mobilization

Plerixafor is used for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .

Application: Plerixafor was approved in Japan in 2016 for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .

Method of Application: Plerixafor is administered subcutaneously and is used in combination with G-CSF for stem cell mobilization .

Results or Outcomes: The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients .

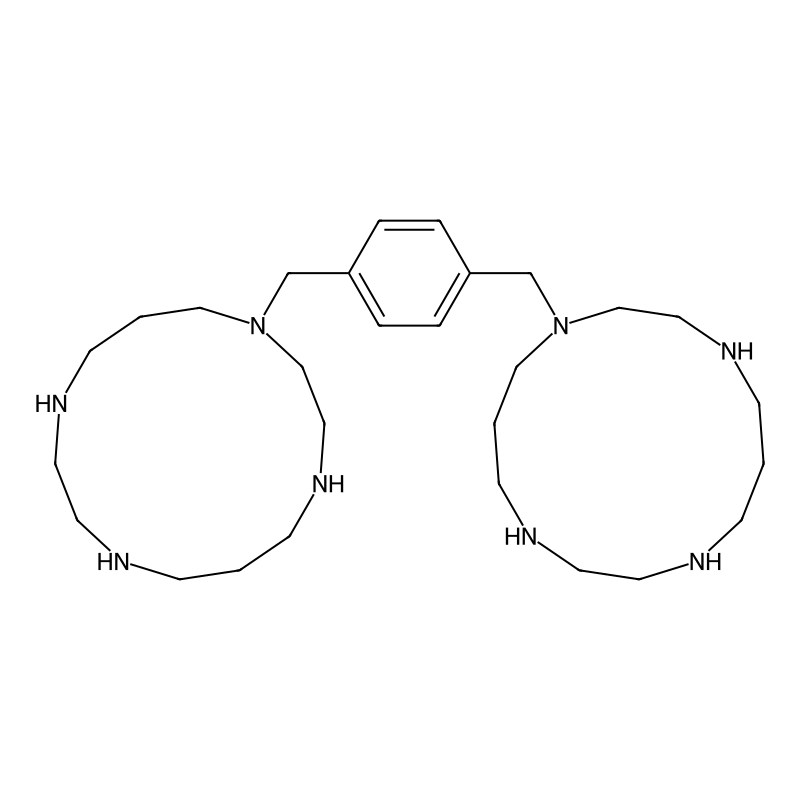

Plerixafor is a small molecular weight compound, specifically a bicyclam derivative, with the chemical formula C₂₈H₅₄N₈ and a molecular weight of 502.79 g/mol. It is primarily known for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and is used in clinical settings to mobilize hematopoietic stem cells from the bone marrow into peripheral blood for collection and transplantation. Plerixafor is typically administered subcutaneously and is characterized by its white to off-white crystalline solid form, which is hygroscopic and has a melting point of approximately 131.5°C .

Plerixafor functions by blocking the CXCR4 chemokine receptor, a protein on hematopoietic stem cells (HSCs) that keeps them anchored within the bone marrow [, ]. By inhibiting CXCR4, Plerixafor disrupts this anchoring mechanism, causing HSCs to migrate into the peripheral blood for easier collection before transplantation [].

Plerixafor acts by inhibiting the binding of its ligand, stromal cell-derived factor-1 alpha (SDF-1α), to the CXCR4 receptor. This inhibition disrupts the signaling pathways that normally anchor hematopoietic stem cells in the bone marrow, facilitating their mobilization into the bloodstream. The compound forms chelate complexes with bivalent metal ions, particularly zinc, which enhances its biological activity .

Plerixafor's primary biological action involves blocking CXCR4, a receptor crucial for the homing and retention of hematopoietic stem cells in the bone marrow. By inhibiting this receptor, plerixafor induces leukocytosis and increases circulating levels of CD34+ hematopoietic progenitor cells. The peak mobilization of these cells typically occurs between 6 to 14 hours post-administration, especially when used in conjunction with granulocyte-colony stimulating factor (G-CSF) to enhance efficacy .

The synthesis of plerixafor involves several steps:

- Protection of Nitrogen Atoms: Three out of four nitrogen atoms in the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane) are protected using tosyl groups.

- Reaction with Bis(bromomethyl)benzene: The protected cyclam is treated with 1,4-bis(bromomethyl)benzene in the presence of potassium carbonate in acetonitrile.

- Deprotection: The tosyl groups are cleaved using hydrobromic acid to yield plerixafor octahydrobromide .

Plerixafor is primarily used in:

- Hematopoietic Stem Cell Mobilization: It is utilized for mobilizing stem cells in patients undergoing autologous or allogeneic transplantation for conditions such as non-Hodgkin lymphoma and multiple myeloma.

- Clinical Trials: Plerixafor has been investigated for various other potential applications, including its use in combination therapies for different hematological malignancies .

Plerixafor's interactions have been extensively studied:

- With Granulocyte-Colony Stimulating Factor: The combination significantly enhances CD34+ cell mobilization compared to G-CSF alone.

- Drug Interactions: Plerixafor does not significantly interact with cytochrome P450 enzymes or P-glycoproteins, suggesting a low potential for drug-drug interactions .

Plerixafor shares similarities with several compounds that also target chemokine receptors or are involved in stem cell mobilization. Here are some notable examples:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Mozobil | CXCR4 antagonist | Specifically designed for stem cell mobilization |

| Maraviroc | CCR5 antagonist | Primarily used in HIV treatment |

| AMD3100 | CXCR4 antagonist | Similar mechanism but different structural properties |

| Tocilizumab | IL-6 receptor antagonist | Used primarily in autoimmune diseases |

Plerixafor's unique bicyclam structure allows it to effectively target CXCR4, distinguishing it from other compounds that may act on different receptors or pathways .

C-X-C Motif Chemokine Receptor 4 Receptor Binding Dynamics

Plerixafor is a symmetrical bicyclam that engages the transmembrane binding crevice of the C-X-C motif chemokine receptor 4 through a triad of acidic residues—Aspartate 171, Aspartate 262 and Glutamate 288—forming salt bridges and cation–π interactions that anchor the ligand deep within the major pocket of the receptor [1] [2] [3]. Cryogenic electron microscopy of the antagonist–receptor complex has revealed that one cyclam ring occupies the major sub-pocket while the second stabilises an outward rotation of Transmembrane Helix 6, a conformation incompatible with guanine nucleotide-binding protein activation [4] [5].

| Table 1 Receptor-level interaction parameters for plerixafor | Experimental system | Quantitative value | Reference |

|---|---|---|---|

| Half-maximal inhibitory concentration for displacement of radiolabelled stromal cell-derived factor-1 alpha | CCRF-CEM lymphoblasts | 651 nanomoles per litre | 25 |

| Half-maximal inhibitory concentration for blockade of chemotaxis toward stromal cell-derived factor-1 alpha | Multiple myeloma cell line, Transwell | 44 nanomoles per litre | 23 |

| Half-maximal inhibitory concentration for receptor–ligand binding after nickel complexation of one cyclam ring | Site-directed mutant receptor, radioligand assay | 13 nanomoles per litre (≈ 50-fold affinity gain) | 41 |

| Negative logarithm of half-maximal inhibitory concentration for inhibition of guanine nucleotide-binding protein signalling | Human embryonic kidney 293 cells | 6.7 (≈ 0.2 micromoles per litre) | 1 |

| Negative logarithm of half-maximal effective concentration for beta arrestin recruitment (partial agonism) | Human embryonic kidney 293 cells | 6.8 (≈ 0.16 micromoles per litre); efficacy ≈ 30 percent of native ligand | 1 |

The affinity profile is highly sensitive to the electronegative environment of Aspartate 262; substitution of this residue abolishes the metal-ion-supported gain in binding energy as well as antiviral potency [6] [3]. Molecular docking and mutagenesis place Tryptophan 94 and Tyrosine 116 as aromatic caps that contact the phenylenebis-methylene linker, further stabilising the complex [1].

Stromal Cell-Derived Factor-1 Alpha Antagonism

By occupying the ligand pocket, plerixafor prevents the endogenous chemokine stromal cell-derived factor-1 alpha from tethering haematopoietic and immune cells to the bone-marrow niche. This interruption rapidly elevates circulating progenitor and mature leucocyte populations; in healthy volunteers the concentration of cluster-of-differentiation 34–positive progenitors peaks between six and nine hours after a single administration, remaining above baseline for approximately eighteen hours [7]. In relapsed acute myeloid leukaemia, a two-fold mobilisation of blast cells into the peripheral blood was documented within six hours of adjunctive plerixafor, confirming effective disruption of the chemokine gradient in malignant tissue [8].

| Table 2 Antagonist activity against stromal cell-derived factor-1 alpha–dependent functions | Biological read-out | Half-maximal inhibitory concentration | Reference |

|---|---|---|---|

| Guanosine-5′-triphosphate binding to recombinant receptor membranes | 27 nanomoles per litre | 29 | |

| Intracellular calcium flux in CCRF-CEM cells | 572 nanomoles per litre | 25 | |

| Transwell chemotaxis of CCRF-CEM cells | 51 nanomoles per litre | 29 | |

| Reversal of bone-marrow to blood stromal cell-derived factor-1 alpha gradient in vivo (relative change) | ≈ 90 percent reversal within two hours | 1 |

Functional antagonism extends beyond progenitor mobilisation. In animal models of ischemia–reperfusion kidney injury, chemokine blockade reduced intrarenal interleukin-6 and neutrophil infiltration, thereby ameliorating both acute dysfunction and later fibrotic remodeling [9].

Signal Transduction Pathway Modulation

Plerixafor exerts a distinctive signalling bias. It is a neutral antagonist of the canonical guanine nucleotide-binding protein pathway yet acts as a moderate agonist for beta arrestin recruitment [10] [11]. This bias maintains receptor phosphorylation and constitutive internalisation, curtailing surface receptor density even in the continued presence of stromal cell-derived factor-1 alpha [10]. The result is sustained suppression of chemotactic signalling while avoiding rapid antagonist tolerance observed with purely competitive inhibitors.

| Table 3 Downstream pathway effects elicited by plerixafor | Pathway component | Direction of modulation | Quantitative index | Reference |

|---|---|---|---|---|

| Guanine nucleotide-binding protein activation (inhibition) | Complete antagonism; negative logarithm of half-maximal inhibitory concentration 6.7 | 1 | ||

| Beta arrestin-2 recruitment (partial agonism) | Approximate maximal effect 30 percent of native ligand; negative logarithm of half-maximal effective concentration 6.8 | 1 | ||

| Extracellular signal-regulated kinase phosphorylation | Blocked via guanine nucleotide-binding protein inhibition but partially sustained through beta arrestin coupling | 1 | ||

| Receptor internalisation | Maintained at near-constitutive rates despite absence of ligand | 22 |

The biased profile is clinically significant: receptor down-regulation and gradient reversal underlie the superior mobilisation of haematopoietic progenitors compared with higher-affinity, purely competitive antagonists such as mavorixafor [10] [1]. Moreover, repeated receptor blockade does not provoke the tachyphylaxis typical of orthosteric inhibitors, allowing sustained efficacy in chronic investigational settings such as WHIM (warts, hypogammaglobulinaemia, infections, myelokathexis) syndrome and allogeneic transplantation [12] [13].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

S915P5499N

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Mozobil is indicated in combination with granulocyte-colony-stimulating factor to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with lymphoma and multiple myeloma whose cells mobilise poorly. ,

Adult patientsPlerixafor Accord is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in adult patients with lymphoma or multiple myeloma whose cells mobilise poorly (see section 4. 2). Paediatric patients (1 to less than 18 years)Plerixafor Accord is indicated in combination with G-CSF to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in children with lymphoma or solid malignant tumours, either: - pre-emptively, when circulating stem cell count on the predicted day of collection after adequate mobilization with G-CSF (with or without chemotherapy) is expected to be insufficient with regards to desired hematopoietic stem cells yield, or- who previously failed to collect sufficient haematopoietic stem cells (see section 4. 2).

Myelosuppression caused by chemotherapy to treat malignant disorders, which requires an autologous haematopoietic stem cell transplant

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Mozobil

FDA Approval: Yes

Plerixafor is approved to be used with granulocyte colony-stimulating factor (G-CSF) for: Multiple myeloma.

Non-Hodgkin lymphoma (NHL).

Plerixafor helps move stem cells from the bone marrow to the bloodstream so that they can be collected, stored, and then given back to the patient in autologous stem cell transplantation. Plerixafor is also being studied in the treatment of other types of cancer.

Pharmacology

Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L03 - Immunostimulants

L03A - Immunostimulants

L03AX - Other immunostimulants

L03AX16 - Plerixafo

Mechanism of Action

KEGG Target based Classification of Drugs

Cytokine receptors

Chemokine receptors

CXCR4 (CD184) [HSA:7852] [KO:K04189]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Plerixafor is mainly eliminated through urine. In healthy volunteers with normal renal function given 0.24 mg/kg of plerixafor, approximately 70% of the parent drug is excreted in urine in the first 24 hours. An _in vitro_ study with MDCKII and MDCKII-MDR1 cell models found that plerixafor is not a substrate or inhibitor of P-glycoprotein.

Plerixafor has an apparent volume of distribution of 0.3 L/kg.

Plerixafor has a total plasma clearance of 4.38 L/h, and a renal clearance of 3.15 L/h.

Metabolism Metabolites

Wikipedia

Lacidipine

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Hulbert AL, Pavlisko EN, Palmer SM. Current challenges and opportunities in the management of antibody-mediated rejection in lung transplantation. Curr Opin Organ Transplant. 2018 Jun;23(3):308-315. doi: 10.1097/MOT.0000000000000537. PubMed PMID: 29742565.

3: Pudusseri A, Smith I, Sarnacki D, Brauneis D, Shelton A, Sanchorawala V, Sloan JM, Sarosiek S, Quillen K. Evaluation of a new continuous mononuclear cell collection procedure in a single transplant center cohort enriched for AL amyloidosis patients. Transfus Apher Sci. 2018 Apr 26. pii: S1473-0502(18)30145-9. doi: 10.1016/j.transci.2018.04.025. [Epub ahead of print] PubMed PMID: 29731423.

4: Wong PPC, Kariminia A, Jones D, Eaves CJ, Foley R, Ivison S, Couban S, Schultz KR. Plerixafor effectively mobilizes CD56(bright) NK cells in blood providing an allograft predicted to protect against GvHD. Blood. 2018 May 4. pii: blood-2018-03-836700. doi: 10.1182/blood-2018-03-836700. [Epub ahead of print] PubMed PMID: 29728400.

5: Roboz GJ, Ritchie EK, Dault Y, Lam L, Marshall DC, Cruz NM, Hsu HC, Hassane DC, Christos PJ, Ippoliti C, Scandura JM, Guzman ML. Phase I trial of plerixafor combined with decitabine in newly diagnosed older patients with acute myeloid leukemia. Haematologica. 2018 May 3. pii: haematol.2017.183418. doi: 10.3324/haematol.2017.183418. [Epub ahead of print] PubMed PMID: 29724902.

6: Hsieh MM, Tisdale JF. Hematopoietic stem cell mobilization with plerixafor in sickle cell disease. Haematologica. 2018 May;103(5):749-750. doi: 10.3324/haematol.2018.190876. PubMed PMID: 29712818; PubMed Central PMCID: PMC5927977.

7: Hersh TA, Dimond AL, Ruth BA, Lupica NV, Bruce JC, Kelley JM, King BL, Lutton BV. A role for the CXCR4-CXCL12 axis in the little skate, Leucoraja erinacea. Am J Physiol Regul Integr Comp Physiol. 2018 Apr 11. doi: 10.1152/ajpregu.00322.2017. [Epub ahead of print] PubMed PMID: 29641231.

8: Pandey S, Cottler-Fox M. Optia® continuous mononuclear collection (CMNC) system is a safe and efficient system for hematopoietic progenitor cells-apheresis (HPC-a) collection and yields a lower product hematocrit (HCT%) than the COBE® spectra system: A retrospective study. J Clin Apher. 2018 Mar 30. doi: 10.1002/jca.21629. [Epub ahead of print] PubMed PMID: 29603795.

9: Baertsch MA, Kriegsmann K, Pavel P, Bruckner T, Hundemer M, Kriegsmann M, Ho AD, Goldschmidt H, Wuchter P. Platelet Count before Peripheral Blood Stem Cell Mobilization Is Associated with the Need for Plerixafor But Not with the Collection Result. Transfus Med Hemother. 2018 Jan;45(1):24-31. doi: 10.1159/000478911. Epub 2017 Oct 4. PubMed PMID: 29593457; PubMed Central PMCID: PMC5836245.

10: Balashov D, Laberko A, Shcherbina A, Trakhtman P, Abramov D, Gutovskaya E, Kozlovskaya S, Shelikhova L, Novichkova G, Maschan M, Rumiantsev A, Maschan A. A Conditioning Regimen with Plerixafor Is Safe and Improves the Outcome of TCRαβ(+) and CD19(+) Cell-Depleted Stem Cell Transplantation in Patients with Wiskott-Aldrich Syndrome. Biol Blood Marrow Transplant. 2018 Mar 14. pii: S1083-8791(18)30119-8. doi: 10.1016/j.bbmt.2018.03.006. [Epub ahead of print] PubMed PMID: 29550630.

11: Chua CC, Lim HY, Chai KL, Ong J, Sim S, Wood C, Dickinson M, Campbell P, Hempton J, King H, Dowsing C, Bergin K, Muir S, Gibbs S, Grigg A. Peripheral blood stem cell mobilisation with G-CSF alone versus G-CSF and cyclophosphamide after bortezomib, cyclophosphamide and dexamethasone induction in multiple myeloma. Bone Marrow Transplant. 2018 Mar 9. doi: 10.1038/s41409-018-0152-2. [Epub ahead of print] PubMed PMID: 29523889.

12: Li B, Zeng Y, Reeves PM, Ran C, Liu Q, Qu X, Liang Y, Liu Z, Yuan J, Leblanc PR, Ye Z, Sluder AE, Gelfand JA, Brauns TA, Chen H, Poznansky MC. AMD3100 Augments the Efficacy of Mesothelin-Targeted, Immune-Activating VIC-008 in Mesothelioma by Modulating Intratumoral Immunosuppression. Cancer Immunol Res. 2018 May;6(5):539-551. doi: 10.1158/2326-6066.CIR-17-0530. Epub 2018 Mar 6. PubMed PMID: 29511032.

13: Zhao Z, Ma X, Ma J, Sun X, Li F, Lv J. Naringin enhances endothelial progenitor cell (EPC) proliferation and tube formation capacity through the CXCL12/CXCR4/PI3K/Akt signaling pathway. Chem Biol Interact. 2018 Apr 25;286:45-51. doi: 10.1016/j.cbi.2018.03.002. Epub 2018 Mar 13. PubMed PMID: 29510123.

14: Martínez-Cuadrón D, Boluda B, Martínez P, Bergua J, Rodríguez-Veiga R, Esteve J, Vives S, Serrano J, Vidriales B, Salamero O, Cordón L, Sempere A, Jiménez-Ubieto A, Prieto-Delgado J, Díaz-Beyá M, Garrido A, Benavente C, Pérez-Simón JA, Moscardó F, Sanz MA, Montesinos P; CETLAM and PETHEMA groups. Correction to: A phase I-II study of plerixafor in combination with fludarabine, idarubicin, cytarabine, and G-CSF (PLERIFLAG regimen) for the treatment of patients with the first early-relapsed or refractory acute myeloid leukemia. Ann Hematol. 2018 May;97(5):923. doi: 10.1007/s00277-018-3277-x. PubMed PMID: 29473097.

15: Lagresle-Peyrou C, Lefrère F, Magrin E, Ribeil JA, Romano O, Weber L, Magnani A, Sadek H, Plantier C, Gabrion A, Ternaux B, Félix T, Couzin C, Stanislas A, Tréluyer JM, Lamhaut L, Joseph L, Delville M, Miccio A, André-Schmutz I, Cavazzana M. Plerixafor enables safe, rapid, efficient mobilization of hematopoietic stem cells in sickle cell disease patients after exchange transfusion. Haematologica. 2018 May;103(5):778-786. doi: 10.3324/haematol.2017.184788. Epub 2018 Feb 22. PubMed PMID: 29472357; PubMed Central PMCID: PMC5927997.

16: Berg C, Daugvilaite V, Steen A, Jørgensen AS, Våbenø J, Rosenkilde MM. Inhibition of HIV Fusion by Small Molecule Agonists through Efficacy-Engineering of CXCR4. ACS Chem Biol. 2018 Apr 20;13(4):881-886. doi: 10.1021/acschembio.8b00061. Epub 2018 Feb 27. PubMed PMID: 29461034.

17: Boulad F, Shore T, van Besien K, Minniti C, Barbu-Stevanovic M, Fedus SW, Perna F, Greenberg J, Guarneri D, Nandi V, Mauguen A, Yazdanbakhsh K, Sadelain M, Shi PA. Safety and efficacy of plerixafor dose escalation for the mobilization of CD34(+) hematopoietic progenitor cells in patients with sickle cell disease: interim results. Haematologica. 2018 May;103(5):770-777. doi: 10.3324/haematol.2017.187047. Epub 2018 Feb 1. PubMed PMID: 29419425; PubMed Central PMCID: PMC5927989.

18: Lecavalier-Barsoum M, Chaudary N, Han K, Koritzinsky M, Hill R, Milosevic M. Targeting the CXCL12/CXCR4 pathway and myeloid cells to improve radiation treatment of locally advanced cervical cancer. Int J Cancer. 2018 Feb 8. doi: 10.1002/ijc.31297. [Epub ahead of print] Review. PubMed PMID: 29417588.

19: Micallef IN, Stiff PJ, Nademanee AP, Maziarz RT, Horwitz ME, Stadtmauer EA, Kaufman JL, McCarty JM, Vargo R, Cheverton PD, Struijs M, Bolwell B, DiPersio JF. Plerixafor Plus Granulocyte Colony-Stimulating Factor for Patients with Non-Hodgkin Lymphoma and Multiple Myeloma: Long-Term Follow-Up Report. Biol Blood Marrow Transplant. 2018 Feb 2. pii: S1083-8791(18)30056-9. doi: 10.1016/j.bbmt.2018.01.039. [Epub ahead of print] PubMed PMID: 29410180.

20: Martínez-Cuadrón D, Boluda B, Martínez P, Bergua J, Rodríguez-Veiga R, Esteve J, Vives S, Serrano J, Vidriales B, Salamero O, Cordón L, Sempere A, Jiménez-Ubieto A, Prieto-Delgado J, Díaz-Beyá M, Garrido A, Benavente C, Pérez-Simón JA, Moscardó F, Sanz MA, Montesinos P; CETLAM and PETHEMA groups. A phase I-II study of plerixafor in combination with fludarabine, idarubicin, cytarabine, and G-CSF (PLERIFLAG regimen) for the treatment of patients with the first early-relapsed or refractory acute myeloid leukemia. Ann Hematol. 2018 May;97(5):763-772. doi: 10.1007/s00277-018-3229-5. Epub 2018 Feb 2. Erratum in: Ann Hematol. 2018 Feb 23;:. PubMed PMID: 29392425.